molecular formula C21H16FN3O2 B11558856 N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-fluorobenzamide

N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-fluorobenzamide

Cat. No.: B11558856
M. Wt: 361.4 g/mol
InChI Key: LBTSSLPOHNZTIL-OEAKJJBVSA-N
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Description

N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-fluorobenzamide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzylidenehydrazinyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-fluorobenzamide typically involves the following steps:

    Formation of Benzylidenehydrazine: Benzaldehyde is reacted with hydrazine hydrate under reflux conditions to form benzylidenehydrazine.

    Acylation Reaction: The benzylidenehydrazine is then reacted with 3-isocyanatobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential anti-cancer properties. Studies have shown that it can inhibit the growth of certain cancer cells by interfering with their metabolic pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)benzamide
  • N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-4-fluorobenzamide
  • N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide

Uniqueness

N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety. This fluorine atom enhances the compound’s chemical stability and reactivity, making it more suitable for various applications compared to its analogs. Additionally, the fluorine atom can influence the compound’s biological activity, potentially leading to improved therapeutic properties.

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[3-[[(E)-benzylideneamino]carbamoyl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C21H16FN3O2/c22-19-12-5-4-11-18(19)21(27)24-17-10-6-9-16(13-17)20(26)25-23-14-15-7-2-1-3-8-15/h1-14H,(H,24,27)(H,25,26)/b23-14+

InChI Key

LBTSSLPOHNZTIL-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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